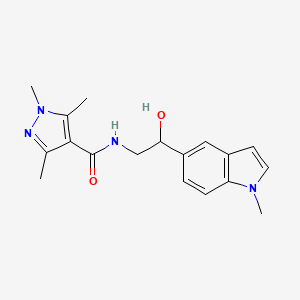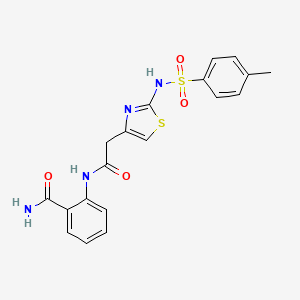![molecular formula C22H26N2O4 B2930021 4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921586-28-9](/img/structure/B2930021.png)
4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide” is a complex organic molecule. It contains an isopropoxy group, a trimethyl group, a tetrahydrobenzo[b][1,4]oxazepin ring, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydrobenzo[b][1,4]oxazepin ring is a key structural feature, and the isopropoxy and benzamide groups are likely attached to this ring .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the functional groups it contains. For example, the benzamide group might undergo reactions typical of amides, such as hydrolysis. The isopropoxy group could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its stability under different conditions .科学的研究の応用
Synthesis and Characterization of New Thermosetting Polybenzoxazines
Novel thermosetting systems based on multi-functional benzoxazines were developed, emphasizing the synthesis of monomers and characterization of the resulting products through Nuclear Magnetic Resonance (NMR), Size-Exclusion Chromatography (SEC), and Fourier Transform Infrared Spectroscopy (FTIR). These materials exhibited improved thermal, viscoelastic, and mechanical properties compared to conventional polybenzoxazine, highlighting the potential for advanced material applications (Gilbert et al., 2018).
Antiproliferative Effects on Cancer Cells
Research on the synthesis of phenyl-6,8-dihydropyrazolo[3,4-b][1,4]diazepin-7(1H)-one derivatives demonstrated competitive antiproliferative activities against melanoma and hematopoietic cell lines. Notably, specific derivatives exhibited potent activities, serving as both potent and selective Raf kinase inhibitors and mild inhibitors of PI3Kα, suggesting their potential in cancer treatment (Kim et al., 2011).
Novel One-Pot Synthesis Method for Tetrahydrobenzo[b][1,5]diazepine Derivatives
A novel and efficient method for synthesizing tetrahydrobenzo[b][1,5]diazepine derivatives was developed, offering an alternative approach for creating compounds with broad biological activities. This method highlights the importance of innovative synthesis techniques in exploring new compounds with potential biological applications (Shaabani et al., 2009).
Development of Potent Serotonin-3 (5-HT3) Receptor Antagonists
The study focused on the structure-activity relationship of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides, leading to the identification of potent serotonin-3 (5-HT3) receptor antagonists. This research contributes to the understanding of molecular features required for high receptor affinity and specificity (Harada et al., 1995).
Synthesis of Novel Dibenzo[b,f]azepine Tethered Isoxazoline Derivatives with Anti-Cancer Activity
This study reported the synthesis and characterization of novel dibenzoazepine-fused hybrid structures containing isoxazolines (DBIs), exhibiting strong anti-cancer activity against various cancer cell lines. The findings underscore the potential of DBIs as chemotherapeutic agents (Sadashiva et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-propan-2-yloxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-14(2)28-17-9-6-15(7-10-17)20(25)23-16-8-11-19-18(12-16)24(5)21(26)22(3,4)13-27-19/h6-12,14H,13H2,1-5H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBDHRQQMSJLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2929943.png)
![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one](/img/structure/B2929945.png)
![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2929946.png)
![N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2929947.png)

![tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2929949.png)

![(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929951.png)



![3-((5-(isopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929959.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2929960.png)

